molecular formula C24H16F3N5O2 B2755582 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866844-68-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2755582
CAS No.: 866844-68-0
M. Wt: 463.42
InChI Key: WSUJXJBVLAIEED-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by two critical structural motifs:

  • 3-(Trifluoromethyl)phenyl substituent: Positioned at the triazole ring, the trifluoromethyl group contributes to metabolic stability and influences binding interactions through its strong electron-withdrawing nature .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N5O2/c25-24(26,27)16-5-3-4-15(11-16)21-23-29-22(17-6-1-2-7-18(17)32(23)31-30-21)28-12-14-8-9-19-20(10-14)34-13-33-19/h1-11H,12-13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUJXJBVLAIEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.

    Construction of the Triazoloquinazoline Core: This step involves the cyclization of an appropriate precursor, such as an aminobenzonitrile derivative, with hydrazine and subsequent functionalization to introduce the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional distinctions from similar triazoloquinazoline derivatives are summarized below. Key differences in substituents, physicochemical properties, and inferred biological implications are highlighted.

Table 1: Structural and Functional Comparison of Triazoloquinazolin-5-amine Derivatives

Compound Name Substituent at Position 3 Amine Group Substituent Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
Target Compound 3-(Trifluoromethyl)phenyl (2H-1,3-Benzodioxol-5-yl)methyl C₂₅H₁₈F₃N₅O₂ 501.44 High lipophilicity; metabolic stability
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl C₂₄H₂₀N₅O₃S 466.51 Increased solubility (sulfonyl group)
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 2-(3,4-Diethoxyphenyl)ethyl C₂₉H₂₉N₅O₂ 487.58 Enhanced metabolic resistance (ethoxy groups)
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (3,4-Dimethylphenyl)sulfonyl 2-Methoxy-5-methylphenyl C₂₅H₂₃N₅O₃S 477.55 Steric hindrance (bulky sulfonyl)
3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine analog 3-Fluorophenyl (2H-1,3-Benzodioxol-5-yl)methyl (inferred) C₂₄H₁₈FN₅O₂ 443.43 Reduced lipophilicity vs. CF₃ group

Key Findings:

Sulfonyl-containing derivatives (e.g., ) exhibit lower LogP values (~2.8–3.1), favoring aqueous solubility but limiting CNS penetration.

Metabolic Stability :

  • The trifluoromethyl group and benzodioxole moiety in the target compound may reduce oxidative metabolism, extending half-life compared to ethoxy- or methyl-substituted analogs .

Steric and Electronic Influences: Bulky substituents like benzenesulfonyl or dimethylphenylsulfonyl could hinder binding to flat active sites (e.g., ATP pockets in kinases).

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Benzodioxole moiety : Known for its biological activity.
  • Triazole ring : Often associated with antimicrobial properties.
  • Trifluoromethyl group : Enhances lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined to evaluate its effectiveness.

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus15
This compoundMRSA20

These results indicate significant antimicrobial activity, particularly against resistant strains .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor in inflammatory responses.

CompoundNF-kB Activity (%)IC50 (µM)
This compound9% inhibition6.5

The data suggest that this compound exhibits a promising profile for the development of anti-inflammatory agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of bacterial cell wall synthesis : Similar to other triazole derivatives.
  • Modulation of inflammatory pathways : By affecting NF-kB signaling.
  • Interference with DNA replication : Potentially through interactions with nucleic acids.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A comparative study indicated that the compound outperformed traditional antibiotics in inhibiting MRSA growth.
  • Inflammation Model : In vivo models showed reduced inflammation markers in subjects treated with the compound compared to controls.

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